Nelumol A

Description

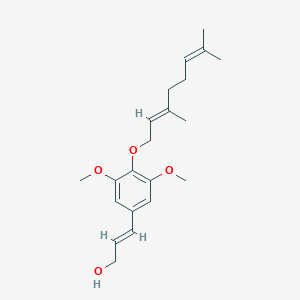

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNIFFJAKKQUJF-NRHDHWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77836-86-3 | |

| Record name | O-Geranylsinapyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Nelumol A as a Farnesoid X Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelumol A, a naturally occurring oxyprenylated phenylpropanoid, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with FXR and the subsequent downstream signaling cascades. This document summarizes the available quantitative data, provides detailed experimental protocols for the characterization of this compound's activity, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis. Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent endogenous agonists. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR activation initiates a cascade of events that regulate:

-

Bile Acid Homeostasis: FXR activation in the liver and intestine orchestrates a negative feedback loop to control bile acid levels.

-

Lipid Metabolism: FXR influences triglyceride and cholesterol metabolism.

-

Glucose Metabolism: FXR activation has been shown to improve insulin sensitivity and regulate gluconeogenesis.

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.

This compound: A Novel FXR Agonist

This compound is an oxyprenylated phenylpropanoid originally isolated from Ligularia nelumbifolia. It has been characterized as a potent agonist of FXR. Studies have demonstrated that this compound activates FXR with a potency comparable to, and in some instances slightly superior to, the endogenous ligand chenodeoxycholic acid (CDCA)[1]. This makes this compound a compound of significant interest for the development of novel FXR-targeted therapies.

Mechanism of Action: this compound-Mediated FXR Activation

The primary mechanism of action of this compound involves its direct binding to the ligand-binding domain (LBD) of FXR. This interaction induces a conformational change in the receptor, which facilitates the recruitment of coactivator proteins and the dissociation of corepressors. The resulting FXR/RXR heterodimer complex then binds to FXREs on the DNA, initiating the transcription of downstream target genes.

Key Downstream Signaling Pathways

The activation of FXR by this compound triggers two principal signaling pathways that mediate its physiological effects:

-

Small Heterodimer Partner (SHP)-Dependent Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This pathway is a critical negative feedback mechanism to control bile acid production.

-

Fibroblast Growth Factor 15/19 (FGF15/19) Pathway: In the intestine, FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 15 (in rodents) and its human ortholog FGF19. FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding event activates a signaling cascade that also leads to the repression of CYP7A1 expression, further contributing to the regulation of bile acid synthesis.

The following diagram illustrates the signaling pathway initiated by this compound.

Quantitative Data on this compound Activity

Quantitative analysis of this compound's FXR agonist activity has been primarily conducted using cell-based reporter assays. While a precise EC50 value from a dose-response curve for this compound is not consistently reported across the literature, its potency has been demonstrated to be comparable to the endogenous FXR agonist, chenodeoxycholic acid (CDCA). One study reported that this compound transactivated FXR in a cell-based reporter gene assay at concentrations ranging from 10-50 μM. For reference, the reported EC50 for CDCA in HepG2 cells is approximately 10 μM[2].

| Compound | Assay Type | Cell Line | Reported Potency/EC50 | Reference |

| This compound | Dual-Luciferase Reporter Assay | HepG2 | Comparable to/slightly superior to CDCA | [1] |

| This compound | Cell-based Reporter Gene Assay | - | Active at 10-50 μM | |

| Chenodeoxycholic Acid (CDCA) | Transactivation Assay | HepG2 | ~10 μM | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the FXR agonist activity of this compound.

Dual-Luciferase Reporter Gene Assay for FXR Activation

This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.

Objective: To determine the dose-dependent activation of FXR by this compound.

Materials:

-

HepG2 cells

-

Dual-Luciferase Reporter Assay System (e.g., Promega)

-

Expression plasmids: pCMX-hFXR (human FXR), pCMX-hRXRα (human RXRα)

-

Reporter plasmid: p(FXRE)3-tk-luc (containing three copies of the FXRE upstream of a luciferase gene)

-

Internal control plasmid: pRL-TK (Renilla luciferase)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

This compound and CDCA (positive control) dissolved in DMSO

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of p(FXRE)3-tk-luc, 50 ng of pCMX-hFXR, 50 ng of pCMX-hRXRα, and 10 ng of pRL-TK in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add 50 µL of the transfection complex to each well containing cells. Gently rock the plate to mix.

-

Incubate the cells for 4-6 hours at 37°C.

-

-

Compound Treatment:

-

After the transfection period, replace the medium with 100 µL of fresh DMEM containing serial dilutions of this compound or CDCA (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.

-

Incubate the plates for 24 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.

-

Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

-

Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method is used to quantify the changes in mRNA levels of FXR target genes in response to this compound treatment.

Objective: To measure the effect of this compound on the expression of FXR target genes such as SHP and FGF15.

Materials:

-

HepG2 (for SHP) or Caco-2 (for FGF15) cells

-

6-well cell culture plates

-

This compound and CDCA (positive control) dissolved in DMSO

-

TRIzol reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

qPCR instrument

-

Primers for target genes (SHP, FGF15) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Cell Culture and Treatment:

-

Seed HepG2 or Caco-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., at 10 µM and 50 µM) or CDCA (e.g., at 50 µM) for 24 hours. Include a DMSO vehicle control.

-

-

RNA Extraction:

-

Wash the cells with PBS and lyse them directly in the wells using 1 mL of TRIzol reagent per well.

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix for each sample in triplicate: 10 µL of 2X SYBR Green PCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water for a final volume of 20 µL.

-

Perform the qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method.

-

Experimental Workflow and Logical Relationships

The characterization of a novel FXR agonist like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Conclusion

This compound represents a promising natural product-derived FXR agonist with a potency comparable to the endogenous ligand CDCA. Its ability to activate FXR and modulate the expression of key target genes in the SHP and FGF15/19 pathways underscores its potential for the treatment of metabolic and liver diseases. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other novel FXR agonists. Future studies should focus on obtaining more precise quantitative data on its potency and on evaluating its efficacy and safety in preclinical and clinical settings.

References

discovery and isolation of Nelumol A from Ligularia nelumbifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelumol A, a sesquiterpenoid derived from the roots of Ligularia nelumbifolia, has emerged as a compound of significant interest due to its potent activity as a farnesoid X receptor (FXR) agonist. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and elucidates its mechanism of action through the FXR signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ligularia nelumbifolia, a plant belonging to the Asteraceae family, has been a subject of phytochemical investigation, leading to the discovery of various secondary metabolites. Among these, eremophilane sesquiterpenoids are characteristic constituents of the Ligularia genus.[1] Recent studies have highlighted the biological significance of compounds isolated from this plant, with a particular focus on their potential therapeutic applications. One such compound, this compound, has been identified as a novel and potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[2][3] The agonistic activity of Nelumal A on FXR suggests its potential for the development of new therapeutic agents for metabolic and inflammatory diseases.[2][4]

Discovery and Isolation of this compound

The initial discovery and isolation of a related compound, Nelumol, were reported from the dried roots of Ligularia nelumbifolia.[5] Subsequent research identified Nelumal A as the active principle responsible for the observed FXR agonistic activity.[3] The isolation process involves solvent extraction followed by chromatographic separation.

Plant Material

Dried roots of Ligularia nelumbifolia serve as the starting material for the isolation of this compound.[5]

Experimental Protocol: Extraction and Isolation

The following protocol is a detailed methodology for the extraction and isolation of this compound based on reported methods for the isolation of sesquiterpenoids from Ligularia species.[5][6]

2.2.1. Extraction

-

Grinding: The dried roots of Ligularia nelumbifolia (e.g., 39.1 g) are finely ground to increase the surface area for efficient solvent extraction.[5]

-

Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol is commonly used for the initial extraction of a broad range of secondary metabolites from plant materials.[2] The extraction is typically performed at room temperature over an extended period or under reflux to ensure the complete extraction of the desired compounds.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.2.2. Chromatographic Purification

Silica gel column chromatography is the primary method for the purification of this compound from the crude extract.[5]

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase using a slurry method with a non-polar solvent such as n-hexane.

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system for the separation of sesquiterpenoids is a mixture of n-hexane and ethyl acetate (EtOAc).[5] The elution may start with 100% n-hexane, and the polarity is gradually increased by increasing the percentage of ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Final Purification: Fractions containing the compound of interest are combined and may be subjected to further chromatographic steps, such as preparative TLC or HPLC, to achieve high purity. The final yield of the related compound, nelumol, has been reported to be approximately 12.1 mg from 39.1 g of dried roots (a yield of about 0.031%).[6]

Experimental Workflow

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. researchgate.net [researchgate.net]

- 3. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

biological activities of Nelumol A natural product

No Information Available on Nelumol A Signaling Pathway in Hepatocytes

A comprehensive review of publicly available scientific literature and research databases has revealed no specific information regarding a "Nelumol A signaling pathway in hepatocytes." This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary molecule pending disclosure, or potentially an incorrect term.

Extensive searches were conducted to identify any studies, quantitative data, or experimental protocols related to the effects of a substance named "Nelumol" or "this compound" on liver cells (hepatocytes). These searches yielded no relevant results that would allow for the creation of an in-depth technical guide as requested. The scientific community has not yet characterized a signaling cascade initiated by this specific molecule within hepatocytes.

While general signaling pathways in hepatocytes are well-documented in the context of various stimuli such as growth factors, cytokines, and drugs, there is no mention of "this compound" in these established pathways. Therefore, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of the signaling pathway.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult proprietary databases or internal research documents if "this compound" is an internal compound designation. Should "this compound" be a recent discovery, it is anticipated that information will become publicly available following peer-reviewed publication of initial research findings. Until such time, a detailed technical guide on its signaling pathway in hepatocytes cannot be constructed.

In Vitro Characterization of Nelumol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Nelumol A, a naturally occurring oxyprenylated phenylpropanoid identified as a potent agonist of the Farnesoid X Receptor (FXR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.

Quantitative Data Summary

The in vitro biological activity of this compound has been primarily characterized by its agonistic effects on the Farnesoid X Receptor (FXR) and its cytotoxic effects on various human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Farnesoid X Receptor (FXR) Agonist Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| FXR Activation | Potency comparable to Chenodeoxycholic Acid (CDCA) | HepG2 | Dual-Luciferase Reporter Assay | [1] |

| Effective Concentration | 10-50 µM | HepG2 | Cell-based Reporter Gene Assay | [1][2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| SK-MEL-28 | Melanoma | 72 | MTT Assay (72 hrs) | [3] |

| U-373 MG | Glioblastoma | 42 | MTT Assay (72 hrs) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. FXR Agonist Activity Assessment: Dual-Luciferase Reporter Assay

This protocol outlines a representative method for determining the FXR agonist activity of this compound in a human hepatoma cell line (HepG2), based on standard practices for this type of assay.

Objective: To quantify the ability of this compound to activate the Farnesoid X Receptor (FXR) and induce the expression of a reporter gene.

Materials:

-

HepG2 cells

-

Plasmids:

-

FXR expression vector (e.g., pSG5-FXR)

-

RXR expression vector (e.g., pSG5-RXR)

-

FXR-responsive reporter vector (e.g., p(hsp27)TKLUC)

-

Control vector for transfection normalization (e.g., pCMV-βgal or a Renilla luciferase vector)

-

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (test compound)

-

Chenodeoxycholic acid (CDCA) (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a suitable density.

-

Co-transfect the cells with the FXR expression vector, RXR expression vector, the FXR-responsive reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or the positive control, CDCA.

-

Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compounds, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity and the control reporter (e.g., Renilla luciferase or β-galactosidase) activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the vehicle control.

-

2.2. Cytotoxicity Assessment: MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of this compound.

Objective: To determine the concentration of this compound that inhibits the growth of cultured human cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., SK-MEL-28, U-373 MG)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired period (e.g., 72 hours).

-

-

MTT Addition and Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

3.1. Farnesoid X Receptor (FXR) Signaling Pathway

This compound acts as an agonist for the Farnesoid X Receptor, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. The diagram below illustrates the canonical FXR signaling pathway.

Caption: FXR Signaling Pathway Activated by this compound.

3.2. Experimental Workflow for FXR Agonist Screening

The following diagram outlines the general workflow for identifying and characterizing FXR agonists like this compound using a cell-based reporter assay.

Caption: Workflow for FXR Agonist Reporter Assay.

References

Phytochemical Analysis of Nelumal A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Nelumal A, a significant bioactive compound isolated from Ligularia nelumbifolia. This document details the quantitative analysis, experimental protocols for isolation and biological assessment, and the known signaling pathways associated with Nelumal A, with a particular focus on its role as a Farnesoid X Receptor (FXR) agonist.

Introduction

Nelumal A is a naturally occurring phenylpropanoid that has garnered significant interest in the scientific community for its potent biological activities. Initially identified as an active principle from the plant Ligularia nelumbifolia, Nelumal A has been characterized as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid metabolism, inflammation, and cellular proliferation.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the phytochemical aspects and biological evaluation of Nelumal A.

It is important to note that while the closely related compound, nelumol, has been isolated from Ligularia nelumbifolia, recent biological studies on Nelumal A have utilized chemically synthesized versions of the compound.[1][3] This guide will provide the available information on the natural sourcing of related compounds and the experimental procedures used in the biological evaluation of synthesized Nelumal A.

Quantitative Phytochemical Data

The following table summarizes the quantitative yield of nelumol, a closely related compound to Nelumal A, from the dried roots of Ligularia nelumbifolia. This data is derived from the work of Hanai et al. (2012) and provides an estimation of the abundance of this class of compounds in the natural source.[4][5]

| Plant Material | Compound | Extraction Method | Yield (% of dried root weight) | Reference |

| Dried Roots of Ligularia nelumbifolia | Nelumol | Ethanolic Extraction followed by Silica Gel Chromatography | 0.031% and 0.012% (from two different samples) | Hanai et al., 2012[4][5] |

The biological activity of Nelumal A has been demonstrated in various in vivo and in vitro models. The following table summarizes the key quantitative parameters from a study by Tanimoto et al. (2021), where Nelumal A was investigated for its effects on colitis and inflammation-related colorectal carcinogenesis.[1]

| Experimental Model | Parameter | Dosage/Concentration | Observed Effect | Reference |

| DSS-induced colitis in mice | Nelumal A in diet | 400 ppm | Significant reduction in colonic mucosal ulcers and inflammation grade. | Tanimoto et al., 2021[1] |

| AOM/DSS-induced colorectal carcinogenesis in mice | Nelumal A in diet | 400 ppm | Significant decrease in the multiplicity of mucosal ulcers. | Tanimoto et al., 2021[1] |

| In vivo gene expression (colonic mucosa) | Nelumal A in diet | 400 ppm | Significant reduction in TNF-α expression. | Tanimoto et al., 2021[1] |

| In vivo gene expression (colonic mucosa) | Nelumal A in diet | 400 ppm | Significant increase in Catalase and Gpx1 expression. | Tanimoto et al., 2021[1] |

Experimental Protocols

This section details the methodologies for the isolation of nelumol from Ligularia nelumbifolia and the biological evaluation of Nelumal A as an FXR agonist.

The following protocol is adapted from the methodology described by Hanai et al. (2012) for the isolation of nelumol.[4][5]

Plant Material:

-

Dried roots of Ligularia nelumbifolia.

Extraction:

-

The dried and powdered roots of Ligularia nelumbifolia are subjected to extraction with ethanol (EtOH).

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing nelumol are combined and further purified by repeated silica gel chromatography until the pure compound is obtained.

The following protocol is a summary of the in vivo experiments conducted by Tanimoto et al. (2021) using synthesized Nelumal A.[1]

Animal Model:

-

Male C57BL/6J mice, 6 weeks of age.

Induction of Colitis:

-

Mice are administered 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days to induce acute colitis.

Treatment:

-

Mice are fed a diet containing Nelumal A at concentrations of 100 ppm or 400 ppm, starting one week before DSS administration and continuing throughout the experiment.

Assessment:

-

At the end of the treatment period, the colons are excised and examined for mucosal ulcers and inflammation.

-

The expression of relevant genes (e.g., TNF-α, antioxidant enzymes) in the colonic mucosa is analyzed by quantitative real-time PCR (qRT-PCR).

-

Protein levels of key signaling molecules are assessed by Western blotting.

Signaling Pathways and Logical Relationships

Nelumal A exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR). The following diagrams, generated using the DOT language, illustrate the experimental workflow for its analysis and its known signaling pathway.

Caption: Experimental workflow for the analysis of Nelumal A.

Caption: Simplified signaling pathway of Nelumal A via FXR activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel FXR agonist nelumal A suppresses colitis and inflammation-related colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structural Elucidation of Nelumol A and its Derivatives: A Technical Guide

Disclaimer: As of late 2025, a comprehensive search of the scientific literature and chemical databases reveals no publicly available information on a compound specifically named "Nelumol A." The name is listed by a commercial supplier, TargetMol, but without any accompanying structural data or references to primary literature. This suggests that "this compound" may be a proprietary compound, a very recent discovery not yet published, or a name not yet formally recognized in the scientific community.

Given the user's request for an in-depth technical guide on a compound likely originating from Nelumbo nucifera (the lotus plant), this document will provide a detailed case study on the structural elucidation of a representative and well-characterized alkaloid from this plant: N-nornuciferine . The methodologies and data presentation herein serve as a comprehensive example of the processes involved in determining the structure of a novel natural product, which would be analogous to the elucidation of "this compound" were its data available.

Case Study: Structural Elucidation of N-nornuciferine

N-nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera. Its structure has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The spectroscopic data for N-nornuciferine are summarized in the tables below for clear comparison and reference.

Table 1: NMR Spectroscopic Data for N-nornuciferine

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| 1 | 145.2 | - |

| 1a | 126.8 | - |

| 1b | 128.5 | - |

| 2 | 142.7 | - |

| 3 | 111.3 | 6.60, s |

| 3a | 121.5 | - |

| 4 | 29.2 | 2.55-2.65, m |

| 5 | 43.5 | 2.90-3.10, m |

| 6a | 53.1 | 3.20-3.30, m |

| 7 | 34.8 | 2.70-2.80, m |

| 8 | 127.2 | 7.20-7.30, m |

| 9 | 128.8 | 7.20-7.30, m |

| 10 | 127.0 | 7.20-7.30, m |

| 11 | 134.5 | 8.25, d (7.2) |

| 11a | 126.1 | - |

| 1-OCH₃ | 55.9 | 3.88, s |

| 2-OCH₃ | 60.2 | 3.65, s |

Note: NMR data can vary slightly depending on the solvent used.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-nornuciferine

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 282.1494 | 282.1486 | C₁₈H₂₀NO₂ |

| [M+Na]⁺ | 304.1313 | Not Reported | C₁₈H₁₉NNaO₂ |

| [M-CH₃]⁺ | 266.1181 | 265.1237 | C₁₇H₁₆NO₂ |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation and structural elucidation of N-nornuciferine.

1. Isolation of N-nornuciferine from Nelumbo nucifera

-

Plant Material: Dried and powdered leaves of Nelumbo nucifera.

-

Extraction:

-

The powdered leaves are subjected to exhaustive extraction with methanol (MeOH) under reflux.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 3% aqueous solution of tartaric acid and partitioned with ethyl acetate (EtOAc).

-

The aqueous layer, containing the protonated alkaloids, is collected.

-

The pH of the aqueous layer is adjusted to 9 with a saturated sodium carbonate (Na₂CO₃) solution.

-

The basified aqueous solution is then extracted with chloroform (CHCl₃) to transfer the free alkaloids into the organic phase.[1]

-

The chloroform extract is concentrated to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing N-nornuciferine are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

-

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of pure N-nornuciferine is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2]

-

The sample is typically introduced via direct infusion or through an HPLC system.

-

The accurate mass of the protonated molecule [M+H]⁺ is used to determine the elemental composition.

-

Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and aid in structural elucidation. The fragmentation pattern of N-nornuciferine typically involves the loss of a methyl group (-15 Da) and subsequent cleavages of the isoquinoline core.[2]

-

Mandatory Visualization

Caption: Workflow for the isolation and structural elucidation of N-nornuciferine.

Caption: Proposed ESI-MS/MS fragmentation pathway for N-nornuciferine.

References

An In-Depth Technical Guide on Nelumol A as a Modulator of Bile Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelumol A, a naturally derived oxyprenylated phenylpropanoid, has emerged as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose homeostasis. By activating FXR, this compound orchestrates a signaling cascade that leads to the suppression of bile acid synthesis, thereby protecting the gastrointestinal tract from the deleterious effects of excessive bile acids. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in modulating bile acid homeostasis, positioning it as a promising therapeutic candidate for inflammatory bowel diseases and associated conditions.

Core Mechanism of Action: FXR Agonism

This compound functions as a novel agonist for the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor highly expressed in the liver and intestine and serves as a primary sensor for bile acids[1]. Upon activation by a ligand such as this compound, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport.

The potency of this compound as an FXR agonist has been demonstrated to be comparable to, and in some instances slightly superior to, the endogenous FXR ligand chenodeoxycholic acid (CDCA)[2].

Signaling Pathways Modulated by this compound

The activation of FXR by this compound initiates a signaling cascade that primarily impacts the expression of genes regulating bile acid synthesis in the liver. This is achieved through both a direct hepatic pathway and an indirect intestinal feedback loop.

Intestinal FXR Activation and FGF15 Signaling

In the intestine, this compound-mediated FXR activation upregulates the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and Small Heterodimer Partner (SHP)[1].

-

Fibroblast Growth Factor 15 (FGF15): This enterokine is secreted from intestinal cells into the portal circulation and travels to the liver.

-

Small Heterodimer Partner (SHP): This atypical nuclear receptor, which lacks a DNA-binding domain, is also induced in the intestine.

Hepatic Regulation of Bile Acid Synthesis

The FGF15 secreted from the intestine acts on hepatocytes by binding to its receptor complex, which includes Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. This signaling cascade in the liver leads to the repression of Cyp7a1 gene expression[1].

-

Cyp7a1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids. By downregulating Cyp7a1, this compound effectively reduces the de novo synthesis of bile acids in the liver[1].

The signaling is further modulated by the upregulation of SHP in the liver, which acts as a transcriptional repressor of Cyp7a1[1].

Signaling Pathway of this compound in Modulating Bile Acid Homeostasis

Caption: this compound activates FXR in the intestine, leading to the release of FGF15, which in turn suppresses hepatic bile acid synthesis by downregulating CYP7A1.

Quantitative Data on Gene and Protein Expression

The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins involved in bile acid homeostasis, as determined in a mouse model of colitis-associated carcinogenesis.

Table 1: Relative mRNA Expression in the Ileum of Mice Treated with this compound

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |

| Fgf15 | High-Dose this compound | Upregulated[1] |

| Fxr | High-Dose this compound | Upregulated[1] |

| Shp | High-Dose this compound | Upregulated[1] |

Table 2: Relative Protein Expression in the Ileum of Mice Treated with this compound

| Protein | Treatment Group | Relative Protein Expression |

| FGF15 | This compound | Increased[1] |

| FXR | This compound | Increased[1] |

| SHP | This compound | Increased[1] |

Table 3: Relative mRNA Expression in the Liver of Mice Treated with this compound

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |

| Cyp7a1 | This compound | Decreased[1] |

| Fgfr4 | This compound | Increased[1] |

Detailed Experimental Protocols

In Vitro FXR Activation Assay (Dual-Luciferase Reporter Assay)

This assay is employed to determine the ability of a compound to activate the Farnesoid X Receptor.

-

Cell Line: Human hepatoma cells (HepG2).

-

Plasmids:

-

An expression vector for human FXR (e.g., pSG5-FXR).

-

An expression vector for Retinoid X Receptor (RXR) (e.g., pSG5-RXR), the heterodimer partner of FXR.

-

A reporter plasmid containing multiple FXR response elements upstream of a luciferase gene (e.g., p(hsp27)TKLUC).

-

A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase, pGL4.70-Renilla) to normalize for transfection efficiency.

-

-

Protocol:

-

Seed HepG2 cells in multi-well plates.

-

Co-transfect the cells with the FXR, RXR, luciferase reporter, and control plasmids using a suitable transfection reagent.

-

After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound or a vehicle control. A known FXR agonist, such as chenodeoxycholic acid (CDCA), should be used as a positive control.

-

Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. The fold induction of FXR activity is then determined by comparing the relative luciferase activity in this compound-treated cells to that in vehicle-treated cells.

-

Experimental Workflow for In Vitro FXR Activation Assay

Caption: A streamlined workflow for assessing the FXR agonistic activity of this compound using a dual-luciferase reporter assay in HepG2 cells.

In Vivo Mouse Model of Colitis-Associated Carcinogenesis

This model is utilized to evaluate the efficacy of this compound in a disease context relevant to its proposed therapeutic application.

-

Animal Model: Male mice (e.g., C57BL/6J).

-

Induction of Colitis and Carcinogenesis:

-

A single intraperitoneal injection of azoxymethane (AOM), a pro-carcinogen.

-

Followed by multiple cycles of dextran sodium sulfate (DSS) administered in the drinking water to induce chronic colitis.

-

-

This compound Administration:

-

This compound is administered orally, mixed in the diet, at specified concentrations (e.g., low-dose and high-dose).

-

-

Protocol:

-

Acclimatize mice to the experimental conditions.

-

Administer a single intraperitoneal injection of AOM.

-

After a recovery period, provide drinking water containing DSS for a defined period (e.g., one week) to induce the first cycle of colitis.

-

Replace the DSS water with regular drinking water for a recovery period (e.g., two weeks).

-

Repeat the DSS and recovery cycles as required by the experimental design.

-

Throughout the study, provide the mice with a diet containing either vehicle control or this compound at different doses.

-

Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, euthanize the mice and collect tissues (ileum, colon, liver) for further analysis.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes.

-

Sample Preparation: Isolate total RNA from frozen ileum and liver tissues using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, specific forward and reverse primers for the target genes (Fgf15, Fxr, Shp, Cyp7a1, Fgfr4) and a housekeeping gene (e.g., 18S rRNA), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Western Blotting

This method is used to detect and quantify the protein levels of target molecules.

-

Protein Extraction: Homogenize frozen ileum tissues in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (FGF15, FXR, SHP) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of bile acid homeostasis through its potent agonism of FXR. The preclinical data strongly support its ability to suppress bile acid synthesis by activating the intestinal FXR-FGF15 signaling axis, which in turn downregulates the key hepatic enzyme CYP7A1. This mechanism of action makes this compound a compelling candidate for the treatment of inflammatory bowel diseases and other conditions characterized by dysregulated bile acid metabolism.

Future research should focus on obtaining more detailed dose-response data, elucidating the pharmacokinetic and pharmacodynamic profile of this compound, and conducting further preclinical studies in various models of gastrointestinal and metabolic diseases to fully characterize its therapeutic potential. The detailed methodologies provided in this guide offer a robust framework for researchers to build upon these promising initial findings.

References

Unveiling the Therapeutic Promise of Nelumol A in Metabolic Diseases: A Technical Guide

For Immediate Release

A Deep Dive into the Farnesoid X Receptor (FXR) Agonist with Potential to Reshape Metabolic Disease Treatment

This technical guide provides a comprehensive overview of the emerging therapeutic potential of Nelumol A, a natural compound identified as a potent agonist of the Farnesoid X Receptor (FXR), for the treatment of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical data, and experimental methodologies related to this compound and its closely related compound, nelumal A.

Core Concepts: this compound and the Farnesoid X Receptor (FXR)

This compound is a naturally occurring phenylpropanoid isolated from the plant Ligularia nelumbifolia.[1][2][3] It is crucial to distinguish it from compounds found in the sacred lotus (Nelumbo nucifera), as scientific literature confirms its origin from the Ligularia genus.[3][4][5][6]

The primary mechanism through which this compound is postulated to exert its metabolic effects is through the activation of the Farnesoid X Receptor (FXR).[1][7] FXR is a nuclear receptor highly expressed in metabolically active tissues such as the liver, intestine, and adipose tissue. It is a key regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have beneficial effects on various metabolic parameters, making it a promising therapeutic target for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Both this compound and a closely related cytotoxic natural product, nelumal A, also from Ligularia nelumbifolia, have been identified as FXR agonists.[2][8][9] Notably, in a comparative study, nelumal A demonstrated a potency comparable to, and slightly superior than, the endogenous FXR ligand chenodeoxycholic acid (CDCA).[7][9]

Preclinical Evidence and Quantitative Data

While direct preclinical studies of this compound specifically in metabolic disease models are limited in the public domain, research on the closely related and potent FXR agonist, nelumal A, provides valuable insights into its potential therapeutic effects.

A key preclinical study investigated the effects of nelumal A in a mouse model of colitis and inflammation-related colorectal carcinogenesis. While not a primary metabolic disease model, this study provides important in vivo data on the compound's activity and mechanism.

Table 1: Summary of Preclinical Data for Nelumal A in a Mouse Model of Colitis

| Parameter | Model | Treatment Group | Control Group | Outcome |

| Colonic Mucosal Ulcers | Dextran sodium sulfate (DSS)-induced colitis | Significantly reduced | - | Attenuation of inflammation |

| Inflammation Grade in Colon | DSS-induced colitis | Significantly reduced | - | Attenuation of inflammation |

| Incidence of Colonic Mucosal Ulcers | Azoxymethane/DSS-induced colorectal carcinogenesis | Decreased | - | Protective effect |

| Incidence of Adenocarcinomas | Azoxymethane/DSS-induced colorectal carcinogenesis | Decreased | - | Protective effect |

| Intestinal Tight Junction Gene Expression | In vivo mouse model | Induced | - | Improved gut barrier function |

| Intestinal Antioxidant Enzyme Gene Expression | In vivo mouse model | Induced | - | Reduced oxidative stress |

| Intestinal FXR Target Gene Expression | In vivo mouse model | Induced | - | Confirmation of FXR activation |

| Hepatic Bile Acid Synthesis Gene Expression | In vivo mouse model | Decreased | - | Regulation of bile acid metabolism |

Source: Novel FXR agonist nelumal A suppresses colitis and inflammation-related colorectal carcinogenesis. Scientific Reports, 2021.

These findings suggest that nelumal A, through FXR activation, can modulate key pathways involved in inflammation and gut barrier integrity, which are often dysregulated in metabolic diseases. The observed reduction in bile acid synthesis is a direct consequence of FXR activation and is a key mechanism for improving metabolic homeostasis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below is a summary of the key experimental protocols that could be adapted for studying this compound in the context of metabolic diseases, based on standard methodologies for FXR agonists.

In Vitro FXR Activation Assay (Dual-Luciferase Reporter Assay)

This assay is fundamental to confirming the FXR agonist activity of a compound.

-

Cell Culture: HepG2 (human liver cancer) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with a plasmid containing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A Renilla luciferase plasmid is also co-transfected as an internal control.

-

Treatment: Transfected cells are treated with varying concentrations of this compound, a known FXR agonist (e.g., CDCA) as a positive control, and a vehicle control.

-

Luciferase Assay: After an incubation period, cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold induction of luciferase activity compared to the vehicle control indicates the level of FXR activation.

In Vivo Murine Model of Diet-Induced Obesity and Metabolic Syndrome

This model is widely used to assess the efficacy of therapeutic compounds on metabolic parameters.

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD), commonly with 60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Treatment: Once the metabolic syndrome phenotype is established, mice are treated with this compound (administered via oral gavage or in the diet), a vehicle control, and potentially a positive control (e.g., a known FXR agonist like obeticholic acid).

-

Monitoring: Body weight, food intake, and water consumption are monitored regularly.

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

-

Blood and Tissue Collection: At the end of the study, blood is collected for analysis of glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL). Liver and adipose tissue are collected for histological analysis and gene expression studies.

-

-

Gene Expression Analysis: RNA is extracted from liver and intestinal tissue to quantify the expression of FXR target genes (e.g., SHP, FGF15, BSEP) and genes involved in lipid and glucose metabolism using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Visualizations

The therapeutic potential of this compound in metabolic diseases is intrinsically linked to its ability to activate the Farnesoid X Receptor (FXR) signaling pathway. Upon binding of this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their expression.

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of a compound like this compound in a preclinical model of metabolic disease.

Conclusion and Future Directions

This compound, through its demonstrated activity as an FXR agonist, represents a promising lead compound for the development of novel therapeutics for metabolic diseases. The preclinical data on the closely related compound, nelumal A, provides a strong rationale for further investigation. Future research should focus on:

-

Directly evaluating this compound in established preclinical models of obesity, type 2 diabetes, and NAFLD. This will be critical to generate specific quantitative data on its metabolic effects.

-

Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Investigating the safety and toxicity profile of this compound in comprehensive preclinical studies.

-

Elucidating the precise molecular interactions between this compound and the FXR ligand-binding domain to inform the design of more potent and selective second-generation compounds.

The exploration of this compound and its analogues opens up a new avenue for the development of FXR-targeted therapies that could offer significant benefits to patients with a range of metabolic disorders.

References

- 1. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]

- 2. Synthesis of cytotoxic sinapyl alcohol derivatives from Ligularia nelumbifolia - East China Normal University [pure.ecnu.edu.cn:443]

- 3. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nelumbo nucifera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ligularia nelumbifolia (Bureau & Franch.) Hand.-Mazz. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 7. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Bioactive Compounds from Nelumbo nucifera

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the anti-inflammatory properties of a compound designated "Nelumol A". This guide therefore provides a comprehensive overview of the anti-inflammatory properties of well-researched bioactive constituents isolated from Nelumbo nucifera (Sacred Lotus), the likely botanical origin of "this compound". The data and methodologies presented herein pertain to compounds such as neferine, quercetin, and catechin, which are known to contribute to the anti-inflammatory effects of lotus extracts.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in modulating inflammatory responses.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of key bioactive compounds and extracts from Nelumbo nucifera.

Table 1: In Vitro Anti-inflammatory Activity of Nelumbo nucifera Alkaloids

| Compound | Assay | Cell Line | Concentration | Effect | IC50 Value | Reference |

| N-methylcoclaurine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS expression | 6 µM | [1] |

| Roemerine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS and COX-2 expression | 21 µM | [1] |

| Lysicamine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS and COX-2 expression | 25 µM | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Nelumbo nucifera Fruit Extract (NNF)

| Extract/Compound | Animal Model | Assay | Doses | Maximum Percent Reduction of Edema | Time Point | Reference |

| Ethanol Extract of NNF | Wistar Male Rats | Carrageenan-induced paw edema | 100 mg/kg | 73.92% | 5th hour | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the anti-inflammatory properties of Nelumbo nucifera constituents.

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of test compounds on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., N-methylcoclaurine, roemerine, lysicamine) and the cells are pre-incubated for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[1]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test substance by measuring its ability to reduce paw edema induced by carrageenan.

Animal Model: Wistar male rats (150-200 g).

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Rats are randomly divided into groups (n=7 per group): a control group, a standard drug group (e.g., phenylbutazone or dexamethasone), and test groups receiving different doses of the extract or compound.

-

Administration of Test Substance: The test substance (e.g., ethanol extract of Nelumbo nucifera fruit) is administered orally (p.o.) one hour before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the bioactive compounds from Nelumbo nucifera are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several compounds from Nelumbo nucifera, including neferine, have been shown to inhibit this pathway.[3][4][5]

Caption: Neferine inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation. Quercetin, a flavonoid found in lotus, is known to modulate this pathway.

Caption: Quercetin modulates the MAPK signaling cascade.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening natural compounds for anti-inflammatory activity in vitro.

Caption: In vitro screening workflow for anti-inflammatory compounds.

Conclusion

The bioactive compounds found in Nelumbo nucifera, such as neferine, quercetin, and various alkaloids, demonstrate significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other natural products for their potential as novel anti-inflammatory therapeutics. While specific data on "this compound" remains elusive, the rich phytochemical profile of Nelumbo nucifera presents a promising source for the discovery and development of new anti-inflammatory agents. Further research is warranted to isolate and characterize novel compounds from this plant and to fully elucidate their therapeutic potential.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. turkjps.org [turkjps.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neferine exerts anti‑inflammatory activity in BV‑2 microglial cells and protects mice with MPTP‑induced Parkinson's disease by inhibiting NF‑κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nelumol A FXR Agonist Reporter Gene Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic regulation has made it a significant therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Activation of FXR by its endogenous ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists initiates a signaling cascade that modulates the expression of numerous target genes. Nelumol A, a natural product isolated from Ligularia nelumbifolia, has been identified as a novel agonist of FXR, demonstrating a potency comparable to the endogenous ligand CDCA in reporter gene assays.[1]

These application notes provide a detailed protocol for a reporter gene assay to characterize the activity of this compound as an FXR agonist. The described assay utilizes a dual-luciferase reporter system in HepG2 cells, a human liver cancer cell line commonly used for studying liver-specific metabolic pathways.

FXR Signaling Pathway

Upon entering the cell, an FXR agonist like this compound binds to the ligand-binding domain of FXR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in bile acid metabolism and transport, such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).

FXR Signaling Pathway Activation by an Agonist.

Experimental Protocols

This section details a representative protocol for a dual-luciferase reporter gene assay to determine the FXR agonist activity of this compound. This protocol is based on the methodology described for testing this compound and general practices for nuclear receptor assays.[1]

Materials and Reagents

-

Cell Line: HepG2 (human hepatocellular carcinoma)

-

Plasmids:

-

FXR expression vector (e.g., pCMV-hFXR)

-

RXR expression vector (e.g., pCMV-hRXR)

-

FXRE-driven firefly luciferase reporter vector (e.g., pGL4.27[luc2P/FXRE/Hygro])

-

Control vector with Renilla luciferase (e.g., pRL-TK) for normalization

-

-

Transfection Reagent: Lipofectamine® 3000 or similar

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test Compound: this compound (dissolved in DMSO)

-

Positive Control: Chenodeoxycholic acid (CDCA) (dissolved in DMSO)

-

Assay Plates: 96-well, white, clear-bottom cell culture plates

-

Lysis Buffer: Passive Lysis Buffer

-

Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System

Experimental Workflow

The following diagram outlines the major steps in the this compound FXR agonist reporter gene assay.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Nelumol A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumol A, a compound of interest derived from the sacred lotus (Nelumbo nucifera), holds potential as a therapeutic agent, particularly due to the well-documented anti-inflammatory properties of Nelumbo nucifera extracts.[1][2][3][4] These extracts have been shown to modulate key inflammatory pathways, notably by inhibiting the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and nitric oxide (NO).[2] The primary mechanism implicated in this anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess its cytotoxicity, anti-inflammatory efficacy, and its specific effects on the NF-κB signaling pathway.

Data Presentation: Summary of this compound Activity

The following tables summarize hypothetical quantitative data for the activity of this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98 ± 5.1 |

| 10 | 95 ± 3.8 |

| 25 | 92 ± 4.2 |

| 50 | 88 ± 5.5 |

| 100 | 75 ± 6.3 |

| IC50 (µM) | >100 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | 2.5 ± 0.8 | - |

| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |

| LPS + this compound (1 µM) | 38.1 ± 2.5 | 15.7 |

| LPS + this compound (10 µM) | 25.6 ± 2.1 | 43.4 |

| LPS + this compound (25 µM) | 15.3 ± 1.9 | 66.1 |

| LPS + this compound (50 µM) | 8.7 ± 1.2 | 80.8 |

| IC50 (µM) | ~18.5 |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50 ± 12 | 35 ± 8 |

| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |

| LPS + this compound (25 µM) | 1100 ± 95 | 850 ± 70 |

| % Inhibition | 56% | 52.8% |

Table 4: Inhibition of NF-κB Activation by this compound in a Reporter Assay

| Treatment | Luciferase Activity (RLU) | % Inhibition |

| Control | 1500 ± 210 | - |

| TNF-α (10 ng/mL) | 25000 ± 1800 | 0 |

| TNF-α + this compound (1 µM) | 21000 ± 1500 | 16 |

| TNF-α + this compound (10 µM) | 13500 ± 1100 | 46 |

| TNF-α + this compound (25 µM) | 7500 ± 650 | 70 |

| IC50 (µM) | ~12.0 |

Experimental Protocols & Methodologies

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and assesses its potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7][8]

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for another 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Reagent: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by activated macrophages.

Protocol:

-

Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation steps as in the NO production assay.

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.

Mechanism of Action: NF-κB Signaling Pathway

This assay provides a quantitative measure of NF-κB transcriptional activity.